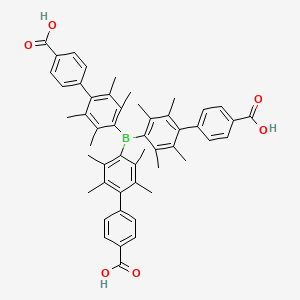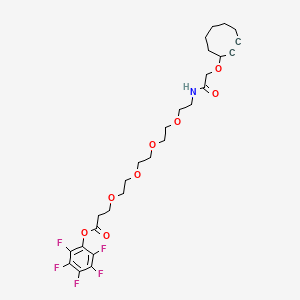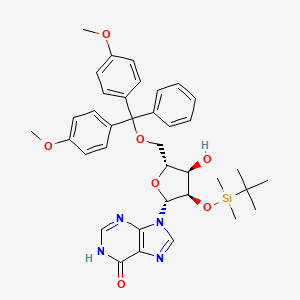
Tris(2',3',5',6'-tetramethylbiphenyl-4-carboxylic acid)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane is a boron-containing compound with a unique structure that includes three biphenyl groups, each substituted with four methyl groups and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane typically involves the reaction of boron trihalides with the corresponding biphenyl carboxylic acid derivatives. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trihalides. The general reaction scheme is as follows:
Preparation of Biphenyl Carboxylic Acid Derivative: The biphenyl carboxylic acid derivative is synthesized by Friedel-Crafts acylation of biphenyl with the appropriate acyl chloride, followed by reduction and carboxylation.
Formation of Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane: The biphenyl carboxylic acid derivative is reacted with boron trihalides (such as boron trichloride) in the presence of a Lewis acid catalyst to form the desired borane compound.
Industrial Production Methods
Industrial production of Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane undergoes various types of chemical reactions, including:
Oxidation: The borane can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are performed in inert atmospheres to prevent oxidation.
Substitution: Electrophilic aromatic substitution reactions are carried out using reagents like halogens, nitrating agents, or sulfonating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Reduced organic compounds with boron-containing by-products.
Substitution: Substituted biphenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane has several scientific research applications:
Organic Synthesis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrosilylation.
Catalysis: The compound acts as a Lewis acid catalyst in a range of reactions, promoting the formation of carbon-carbon and carbon-heteroatom bonds.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane involves its role as a Lewis acid. The boron atom in the compound has an empty p-orbital, which can accept electron pairs from donor molecules. This property allows the compound to activate substrates and facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Comparación Con Compuestos Similares
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and used in similar catalytic applications.
Tris(2,4,6-trimethylphenyl)borane: Another borane compound with methyl-substituted phenyl groups, used in organic synthesis and catalysis.
Tris(2,6-dimethylphenyl)borane: A borane with dimethyl-substituted phenyl groups, also used in various chemical reactions.
Uniqueness
Tris(2’,3’,5’,6’-tetramethylbiphenyl-4-carboxylic acid)borane is unique due to the presence of both methyl and carboxylic acid groups on the biphenyl rings. This structural feature imparts distinct electronic properties and reactivity, making it a versatile compound in organic synthesis and catalysis.
Propiedades
Fórmula molecular |
C51H51BO6 |
|---|---|
Peso molecular |
770.8 g/mol |
Nombre IUPAC |
4-[4-bis[4-(4-carboxyphenyl)-2,3,5,6-tetramethylphenyl]boranyl-2,3,5,6-tetramethylphenyl]benzoic acid |
InChI |
InChI=1S/C51H51BO6/c1-25-31(7)46(32(8)26(2)43(25)37-13-19-40(20-14-37)49(53)54)52(47-33(9)27(3)44(28(4)34(47)10)38-15-21-41(22-16-38)50(55)56)48-35(11)29(5)45(30(6)36(48)12)39-17-23-42(24-18-39)51(57)58/h13-24H,1-12H3,(H,53,54)(H,55,56)(H,57,58) |
Clave InChI |
CLEQBRQQYCMENQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C(=C1C)C)C2=CC=C(C=C2)C(=O)O)C)C)(C3=C(C(=C(C(=C3C)C)C4=CC=C(C=C4)C(=O)O)C)C)C5=C(C(=C(C(=C5C)C)C6=CC=C(C=C6)C(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,3R,4S,6R,8S,9S,10S,12R,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate](/img/structure/B11930337.png)

![(2R,3R,5R,9R,10R,13R,14S,17S)-17-[(2S,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B11930341.png)



![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B11930362.png)
![4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate](/img/structure/B11930363.png)

![[[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11930376.png)
![(1R,4S,5'S,6S,8R,10E,13R,14E,20R,21E,24R)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B11930379.png)
![[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enyl] 3-[2-(diethylamino)ethyl-[3-[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11930387.png)

